2-Aminopyridine-3-carboxamide

Description

Significance of Pyridine-Based Heterocycles in Synthetic Chemistry and Chemical Biology

Pyridine (B92270) and its derivatives are fundamental scaffolds in the realm of heterocyclic chemistry, playing a crucial role in medicinal chemistry, materials science, and organic synthesis. ias.ac.inignited.in These nitrogen-containing heterocycles are found in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.govrsc.org The pyridine ring is a common motif in a vast number of pharmaceutical agents, with over a thousand marketed drugs containing this structural unit. ignited.in

The significance of pyridine-based compounds stems from their diverse biological activities, which include antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.gov Their ability to form stable complexes with metal ions and act as bioisosteres of various functional groups enhances their utility in drug design. ignited.inrsc.org Furthermore, the electronic properties of the pyridine ring can be fine-tuned through synthetic modifications, making them valuable in the development of functional materials like organic semiconductors and catalysts. ias.ac.in

Structural Framework and Functional Group Orientations of 2-Aminopyridine-3-carboxamide (B84476)

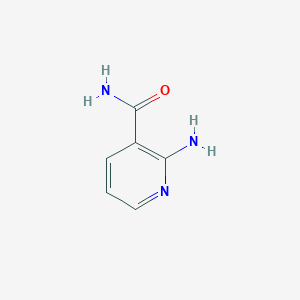

This compound, also known as 2-aminonicotinamide, possesses a pyridine ring substituted with an amino group (-NH2) at the 2-position and a carboxamide group (-CONH2) at the 3-position. nih.gov This specific arrangement of functional groups imparts distinct chemical properties and reactivity to the molecule. The presence of both a hydrogen bond donor (the amino and amide groups) and acceptor (the ring nitrogen and carbonyl oxygen) allows for the formation of intricate hydrogen-bonding networks, which can influence its crystal packing and interactions with biological targets.

The molecular formula of this compound is C6H7N3O, and its molecular weight is 137.14 g/mol . nih.gov The spatial orientation of the amino and carboxamide groups in adjacent positions on the pyridine ring facilitates intramolecular interactions and provides a rigid scaffold for the design of more complex molecules.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H7N3O | nih.gov |

| Molecular Weight | 137.14 g/mol | |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2-Aminonicotinamide | |

| CAS Number | 13438-65-8 | |

| Melting Point | 194-200 °C | |

| Appearance | Powder |

Historical Context of 2-Aminopyridine (B139424) Derivative Synthesis and Academic Interest

The synthesis of pyridine derivatives has been a cornerstone of organic chemistry for over a century, with the first synthetic method, the Hantzsch pyridine synthesis, being reported in 1881. ignited.in The discovery of the Chichibabin reaction, which allows for the direct amination of pyridine to produce 2-aminopyridine, was another significant milestone. wikipedia.org These early discoveries paved the way for the development of a vast library of substituted pyridines.

Academic interest in 2-aminopyridine derivatives has been consistently high due to their wide-ranging applications. scielo.br Initially explored for their potential as pharmaceuticals, their utility has expanded into materials science and catalysis. The development of modern synthetic methods, including multi-component reactions and transition-metal-catalyzed cross-coupling reactions, has further fueled research in this area, enabling the efficient synthesis of complex pyridine-based molecules. scielo.brresearchgate.net The ongoing quest for novel therapeutic agents and functional materials ensures that the synthesis and study of 2-aminopyridine derivatives remain an active area of academic inquiry. google.com

Scope and Contributions of this compound in Contemporary Chemical Research

This compound continues to be a valuable scaffold in modern chemical research, with applications spanning medicinal chemistry, materials science, and chemical biology.

In medicinal chemistry , it serves as a key intermediate for the synthesis of bioactive compounds. For instance, derivatives of 2-aminopyridine have shown promise as inhibitors of various kinases, which are important targets in cancer therapy. acs.org The structural motif of this compound is also found in molecules being investigated for their potential as antibacterial and anti-inflammatory agents. nih.gov

In materials science , the ability of this compound and its derivatives to form coordination complexes with metal ions is being explored. researchgate.net These metal-organic frameworks and coordination polymers can exhibit interesting photophysical and catalytic properties. For example, a related compound, 3-aminopyridine-2-carboxylic acid, has been used to create a fluorescent chemosensor for the detection of zinc ions. grafiati.com

In the field of chemical biology , a derivative of this compound, 2-aminopyridine-3-carboxylic acid imidazolide (B1226674) (2A3), has been developed as a highly effective reagent for probing RNA structure in living cells. researchgate.net This tool provides researchers with a more accurate method to study the complex folding of RNA molecules, which is crucial for understanding their biological functions. researchgate.net

The versatility of this compound as a synthetic building block ensures its continued importance in the development of new molecules with diverse applications.

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPCDVLWYUXWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157298 | |

| Record name | 2-aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320-86-1, 13438-65-8 | |

| Record name | 3-Pyridinecarboxamide, ar-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Pathways of 2 Aminopyridine 3 Carboxamide

Reactivity of the Pyridine (B92270) Nitrogen and Amino Group

Formation of Schiff Bases with Aldehydes

The primary amino group of 2-aminopyridine-3-carboxamide (B84476) readily undergoes condensation reactions with aldehydes to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amino nitrogen onto the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.

Research has demonstrated the synthesis of Schiff bases from 2-aminopyridine (B139424) derivatives and various aldehydes. For instance, the reaction of 2-aminopyridine with 4-ethoxybenzaldehyde (B43997) in refluxing ethanol (B145695) yields the corresponding Schiff base, N-(4-ethoxybenzylidene)pyridin-2-amine, in high yield. scispace.com Similarly, Schiff bases of 2-aminopyridine-3-carboxylic acid have been synthesized through condensation with the antibiotic ofloxacin. researchgate.net These reactions highlight the general reactivity of the 2-amino group in this class of compounds, which is applicable to this compound for the formation of a diverse array of imine derivatives. The formation of the C=N (imine) bond is a key characteristic of these reactions. researchgate.net

Table 1: Examples of Schiff Base Formation Reactions

| Amine Reactant | Aldehyde/Ketone Reactant | Product Type | Reference |

| 2-Aminopyridine | 4-Ethoxybenzaldehyde | Schiff Base | scispace.com |

| 2-Aminopyridine-3-carboxylic acid | Ofloxacin (ketone) | Schiff Base Ligand | researchgate.net |

| 2-Aminopyridine | Salicylaldehyde | Schiff Base Ligand | nih.gov |

Condensation Reactions

Beyond simple Schiff base formation, the amino and pyridine functionalities can participate in more complex condensation reactions, often leading to the formation of fused heterocyclic systems. These reactions are of significant interest in the synthesis of pharmacologically active compounds.

One notable example is the multicomponent condensation reaction involving 2-aminopyridine-3-carboxylic acid, an aromatic aldehyde, and an isocyanide (like cyclohexylisocyanide) in ethanol. This Ugi-type reaction proceeds without a catalyst to produce complex structures such as 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids in high yields. grafiati.comfu-berlin.de The mechanism involves the initial formation of an imine from the aminopyridine and aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization involving the pyridine nitrogen leads to the fused imidazo[1,2-a]pyridine (B132010) core. fu-berlin.de

Another type of condensation involves the reaction of 2-aminopyridine with barbituric acid derivatives in dimethylformamide (DMF), which can lead to unexpected Mannich-type condensation products. scielo.org.mx These examples underscore the versatility of the aminopyridine scaffold in constructing complex molecular architectures through various condensation pathways. cymitquimica.com

Reactivity of the Carboxamide Moiety

The carboxamide group at the C3 position offers another site for chemical modification, although it is generally less reactive than the primary amino group. Derivatization often requires activation or conversion to a more reactive intermediate.

Derivatization to Imidazolides (e.g., 2-Aminopyridine-3-carboxylic Acid Imidazolide)

The conversion of the carboxamide group of this compound to an imidazolide (B1226674) is not a direct, single-step reaction. Instead, this transformation is readily achieved from the corresponding carboxylic acid, 2-aminopyridine-3-carboxylic acid. This parent acid can be activated with 1,1'-carbonyldiimidazole (B1668759) (CDI). biorxiv.org In this reaction, the carboxylic acid attacks the electrophilic carbonyl of CDI, displacing an imidazole (B134444) molecule to form an activated acylimidazolium intermediate, which then loses carbon dioxide to form the final N-acylimidazole, in this case, 2-aminopyridine-3-carboxylic acid imidazolide (commonly abbreviated as 2A3). biorxiv.org

This specific imidazolide, 2A3, has been synthesized and identified as a highly effective SHAPE (selective 2′-hydroxyl acylation analyzed by primer extension) reagent for probing RNA structures in living cells. biorxiv.orgnih.govresearchgate.net Its enhanced reactivity and cell permeability compared to other reagents make it a valuable tool in molecular biology. biorxiv.orgnih.gov The synthesis involves the direct reaction of 2-aminopyridine-3-carboxylic acid with CDI in an anhydrous solvent like DMSO. nih.gov

Table 2: Synthesis of 2-Aminopyridine-3-carboxylic Acid Imidazolide (2A3)

| Starting Material | Reagent | Solvent | Product | Reference |

| 2-Aminopyridine-3-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI) | Anhydrous DMSO | 2-Aminopyridine-3-carboxylic acid imidazolide (2A3) | biorxiv.orgnih.gov |

Coordination Chemistry: Ligand Behavior of 2-Aminopyridine-3-carboxylic Acid and Related Compounds

The presence of multiple heteroatoms (two nitrogen atoms and, in the corresponding acid, two oxygen atoms) makes this compound and its derivatives excellent candidates for ligands in coordination chemistry. They can bind to metal ions to form stable metal-organic coordination compounds.

Formation of Metal-Organic Coordination Compounds (e.g., Copper(II) Complexes)

The related compound, 2-aminopyridine-3-carboxylic acid (2-APCA), has been extensively studied as a primary ligand in the formation of mixed-ligand copper(II) complexes. researchgate.netsigmaaldrich.com In these complexes, 2-APCA can coordinate to the Cu(II) ion through the pyridine nitrogen and one of the carboxylate oxygen atoms, acting as a bidentate chelating agent.

For example, three distinct mixed-ligand copper(II) compounds have been synthesized using 2-APCA as the primary ligand and various aromatic diimines (such as 2,2′-bipyridine or 1,10-phenanthroline) as secondary ligands. researchgate.net Spectroscopic and analytical studies of these complexes, such as [Cu(2-APCA)(bipy)(ONO2)], have helped to elucidate their structure. researchgate.net Depending on the specific ligands and crystallization conditions, the resulting complexes can adopt different coordination geometries, such as square-pyramidal or distorted octahedral. researchgate.net The ability of 2-aminopyridine derivatives to form stable complexes with transition metals like copper highlights their importance in the development of new materials and catalysts. rsc.orgsmolecule.com

Table 3: Example of a Copper(II) Complex with a 2-Aminopyridine-3-carboxylate Ligand

| Complex Formulation | Primary Ligand | Secondary Ligand | Proposed Geometry (Solid State) | Reference |

| [Cu(2-APCA)(bipy)(ONO2)] | 2-Aminopyridine-3-carboxylic acid (2-APCA) | 2,2'-Bipyridine (bipy) | Square-pyramidal | researchgate.net |

Electrochemical Investigations of Metal Complexes

The electrochemical properties of metal complexes incorporating the this compound scaffold, or its corresponding carboxylic acid analogue, have been a subject of scientific inquiry. These studies, primarily utilizing cyclic voltammetry (CV), provide insights into the redox behavior of the central metal ion as influenced by the ligand framework.

Research into mixed-ligand copper(II) complexes using 2-aminopyridine-3-carboxylic acid (2-APCA) as the primary ligand and various aromatic diimines as secondary ligands reveals significant details about their electrochemical nature. researchgate.net The electrochemical studies for these complexes were typically conducted in an aqueous medium with 0.2 M sodium perchlorate (B79767) (NaClO₄) as the supporting electrolyte, using a glassy carbon working electrode (GCE) against a silver/silver chloride (Ag/AgCl) reference electrode. researchgate.net

For instance, complexes with the general formulas [Cu(2-APCA)(diimine)(ONO₂)] or Cu(2-APCA)(diimine)(H₂O) have been synthesized and analyzed. researchgate.net The cyclic voltammograms of these complexes generally show a single, diffusion-controlled, quasi-reversible redox couple corresponding to the Cu(II)/Cu(I) transition. researchgate.net The specific redox potentials are influenced by the nature of the secondary diimine ligand, such as 2,2′-bipyridine (bipy) or 1,10-phenanthroline (B135089) (phen). researchgate.net The stability of the lower oxidation state of the copper complex has been observed to be greater in some configurations than the higher oxidation state. researchgate.net These electrochemical investigations have also been instrumental in proposing the coordination geometry of the complexes, which is often found to be square-pyramidal in the solid state and distorted octahedral in solutions like DMSO and DMF due to solvent coordination. researchgate.net

Similarly, the electrochemical behavior of Co(II) complexes with related ligands has been explored, showing Co(III)/Co(II) and Co(II)/Co(I) redox couples. researchgate.net In a broader context, studies on other transition metal complexes with ligands derived from 2-aminopyridine have also been conducted. For example, Mn(II), Fe(III), and Co(II) complexes with ligands such as 2-{[3-(trifluoromethyl)phenyl]-amino}-3-pyridinecarboxylic acid were found to exhibit irreversible redox processes, as determined by cyclic voltammetry. x-mol.com

| Complex Type | Primary Ligand | Secondary Ligand | Redox Couple | Method | Key Finding | Reference |

| Copper(II) Complex | 2-Aminopyridine-3-carboxylic acid (2-APCA) | 2,2′-bipyridine (bipy) | Cu(II)/Cu(I) | Cyclic Voltammetry (CV) | Quasi-reversible, single-electron transfer. | researchgate.net |

| Copper(II) Complex | 2-Aminopyridine-3-carboxylic acid (2-APCA) | 1,10-phenanthroline (phen) | Cu(II)/Cu(I) | Cyclic Voltammetry (CV) | Geometry proposed as square-pyramidal in solid state. | researchgate.net |

| Cobalt Complex | 2-Aminopyridine-3-carboxylic acid (2-APCA) | Diimine | Co(III)/Co(II), Co(II)/Co(I) | Cyclic Voltammetry (CV) | Diffusion-controlled, quasi-reversible redox couples. | researchgate.net |

| Mn(II), Fe(III), Co(II) Complexes | 2-{[3-(trifluoromethyl)phenyl]-amino}-3-pyridinecarboxylic acid | - | Irreversible | Cyclic Voltammetry (CV) | All compounds showed irreversible redox processes. | x-mol.com |

Functional Group Transformations (e.g., of the 3-carboxamide or 3-carboxylic acid to other functionalities)

The functional groups of this compound and the closely related 2-aminopyridine-3-carboxylic acid serve as versatile handles for a variety of chemical transformations, enabling the synthesis of more complex heterocyclic systems.

A notable transformation is the participation of 2-aminopyridine-3-carboxylic acid in multi-component reactions. For example, a one-pot, three-component condensation reaction between 2-aminopyridine-3-carboxylic acid, various aromatic aldehydes, and cyclohexylisocyanide in ethanol yields 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids in high yields. grafiati.com In this transformation, the 2-amino group and the pyridine nitrogen atom react to form the fused imidazo[1,2-a]pyridine ring system, while the carboxylic acid at the C3 position of the starting material becomes positioned at the C8 position of the new bicyclic product. grafiati.com

The carboxylic acid group itself, or esters derived from it, can be readily modified. A standard functional group transformation is the saponification (hydrolysis) of an ester to a carboxylic acid. This has been demonstrated in related systems where an ester function on a pyrido[1,2-a]pyrimidin-4-one scaffold, synthesized from a 2-aminopyridine derivative, was cleanly converted to the corresponding carboxylic acid using base-mediated hydrolysis, making it available for further synthetic modifications. nih.gov The hydrolysis of an ester to a carboxylic acid using lithium hydroxide (B78521) (LiOH) in a water/methanol/THF mixture is another documented example. fu-berlin.de

Furthermore, the carboxylic acid group can be activated to facilitate reactions such as amidation or esterification. A common method for this activation is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved using reagents like oxalyl chloride or thionyl chloride. researchgate.net The resulting highly reactive acyl chloride can then be treated with various nucleophiles, such as amines or alcohols, to form new amide or ester derivatives, respectively. This pathway allows for the diversification of the functionality at the 3-position of the pyridine ring.

Another example of reactivity involves the transformation of 2-aminopyridine with 5,5-dibromobarbituric acid, which acts as a brominating agent, to produce 5-bromo-2-aminopyridine. scielo.org.mx This demonstrates a transformation on the pyridine ring itself, rather than on the carboxamide substituent.

| Starting Material | Reagents | Product | Transformation Type | Reference |

| 2-Aminopyridine-3-carboxylic acid | Aromatic aldehyde, Cyclohexylisocyanide | 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acid | Multi-component condensation / Ring formation | grafiati.com |

| Pyrido[1,2-a]pyrimidin-4-one ester derivative | Base (e.g., LiOH) | Pyrido[1,2-a]pyrimidin-4-one carboxylic acid | Saponification / Hydrolysis | fu-berlin.de, nih.gov |

| 2-Aminopyridine-3-carboxylic acid | Oxalyl chloride or Thionyl chloride | 2-Aminopyridine-3-carbonyl chloride | Acyl chloride formation (Activation) | researchgate.net |

| 2-Aminopyridine | 5,5-Dibromobarbituric acid | 5-Bromo-2-aminopyridine | Ring bromination | scielo.org.mx |

Advanced Spectroscopic and Analytical Characterization in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 2-Aminopyridine-3-carboxamide (B84476).

Fourier Transform Infrared (FT-IR) spectroscopy is routinely used to confirm the presence of key functional groups within the this compound molecule. The analysis of its FT-IR spectrum, which can be obtained using an instrument like a Bruker Tensor 27 FT-IR with an Attenuated Total Reflectance (ATR) accessory, reveals characteristic absorption bands. nih.gov While detailed spectral assignments for the parent compound are established through comprehensive analysis, data from related structures like 2-aminopyridine (B139424) and its derivatives provide insight into the expected vibrational frequencies. For instance, the N-H stretching vibrations of the primary amino group (–NH₂) and the amide group (–CONH₂) typically appear in the high-wavenumber region. mdpi.comresearchgate.net The strong absorption from the carbonyl (C=O) group of the amide is a key diagnostic peak, while vibrations corresponding to the pyridine (B92270) ring structure appear in the fingerprint region. mdpi.comtandfonline.com In studies of derivatives, shifts in these characteristic bands can confirm successful chemical modification. mdpi.com

Table 1: Characteristic FT-IR Vibrational Frequencies for Functional Groups in this compound and Related Compounds

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (N-H) | Stretching | 3443 - 3255 | mdpi.comresearchgate.net |

| Amide (N-H) | Stretching | ~3255 | researchgate.net |

| Carbonyl (C=O) | Stretching | 1635 - 1687 | tandfonline.com |

| Pyridine Ring (C=N, C=C) | Stretching | 1581 - 1627 | mdpi.comtandfonline.com |

Raman spectroscopy offers complementary information to FT-IR, particularly for vibrations involving non-polar bonds. An FT-Raman spectrum of this compound can be recorded using instruments such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The spectra provide data on the vibrational modes of the molecule, with the main bands corresponding to internal modes typically appearing between 500 and 2000 cm⁻¹. mdpi.com Analysis of Raman spectra for the related 2-aminonicotinic acid has also been performed. nih.gov These studies, often combined with computational methods, allow for a detailed assignment of the fundamental vibrational modes of the pyridine ring and its substituents. jinr.ru

Table 2: General Regions for Raman Shifts in 2-Aminopyridine Systems

| Vibration Type | Approximate Raman Shift (cm⁻¹) | Reference |

|---|---|---|

| Internal Vibrational Modes | 500 - 2000 | mdpi.com |

| Pyridine Ring Bending (CCN, CCC) | ~635 | mdpi.com |

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound and its derivatives in solution.

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. This allows for unambiguous confirmation of the molecular structure and the position of substituents. While spectra for the parent compound are foundational, the characterization of novel derivatives relies heavily on these techniques. tandfonline.comsemanticscholar.org

For example, in the structural analysis of a derivative like 2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide, the ¹H NMR spectrum (recorded in DMSO-d₆) shows distinct signals for each proton. The aromatic protons on the pyridine and phenyl rings appear in the downfield region, while the ethoxy group protons (–OCH₂CH₃) are found in the upfield region, with their characteristic splitting patterns and integration values confirming the structure. Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom, with the carbonyl carbon of the amide appearing at a characteristic downfield shift.

Table 3: Example ¹H NMR Data for a Derivative, 2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 8.45 | Singlet | Pyridine-H | |

| 7.60 | Doublet | Ar-H (Phenyl) | |

| 6.85 | Doublet | Ar-H (Phenyl) | |

| 4.02 | Quartet | OCH₂ |

Table 4: Example ¹³C NMR Data for a Derivative, 2-amino-N-(4-ethoxyphenyl)pyridine-3-carboxamide

| Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|

| 165.2 | C=O (Amide) | |

| 158.1 | C-O (Ether) |

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives.

In synthetic chemistry research, mass spectrometry is widely used to verify the identity of newly prepared derivatives of this compound. researchgate.net The technique provides a precise mass-to-charge ratio (m/z) of the parent molecule, typically observed as the molecular ion peak (M⁺) or a protonated version ([M+H]⁺). semanticscholar.orgresearchgate.net The formation of various derivatives, such as Schiff bases or more complex heterocyclic systems, is confirmed when their mass spectra show distinctive molecular ion peaks that correspond to the expected molecular formula. tandfonline.comsemanticscholar.org This confirmation is a standard and essential step in the characterization of novel compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Derivatized Analytes

While direct LC-MS/MS analysis of this compound is common, derivatization is a crucial strategy to enhance detection sensitivity and specificity, particularly for trace-level analysis in complex matrices. ddtjournal.comddtjournal.com Chemical derivatization can improve ionization efficiency and chromatographic separation. ddtjournal.com For compounds with amino groups, reagents can be designed to introduce a readily ionizable moiety, which is beneficial for electrospray ionization (ESI). ddtjournal.com

In the broader context of analyzing compounds similar to 2-aminopyridine, derivatization is a well-established technique. For instance, in the analysis of N-glycans, derivatizing agents like 2-aminobenzamide (B116534) (2-AB) and 2-aminopyridine are frequently used to improve ionization efficiency before LC-MS analysis. researchgate.net Although specific studies focusing on the derivatization of this compound itself for LC-MS/MS were not prominent in the search results, the principles are transferable. For example, methods developed for other aminopyridines, which involve derivatization to enhance analyte response and peak shapes, underscore the potential of this approach. innovareacademics.in The goal of such derivatization is often to introduce a tag that improves hydrophobicity for better separation on reversed-phase columns and to provide a specific fragmentation pattern for sensitive detection in Multiple Reaction Monitoring (MRM) mode. ddtjournal.cominnovareacademics.in

X-ray Diffraction Studies

X-ray diffraction is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

The molecular structure of 2-aminopyridine-3-carboxylic acid, a closely related compound, was elucidated using single-crystal X-ray diffraction at 100K. jinr.ru Studies on co-crystals and salts involving aminopyridine and carboxylic acid moieties are prevalent, providing deep insights into supramolecular synthons and hydrogen-bonding patterns. scispace.comnih.gov For example, the crystal structure of salts formed between 2-aminopyridine and citric acid reveals complex three-dimensional architectures held together by various hydrogen bonds, such as N—H⋯O and O—H⋯O interactions. nih.gov

In one study, a complex of a 2-aminonicotinamide derivative was analyzed, and its crystal structure was deposited in the Protein Data Bank (PDB ID: 2p2i). pdbj.orgrcsb.org The analysis provided detailed crystallographic data, confirming the molecular geometry and packing in the solid state. rcsb.org Research on 6-aminonicotinamide, an isomer, also shows that the crystal packing is dominated by N—H⋯N and N—H⋯O hydrogen bonds, forming distinct centrosymmetric rings. iucr.org These studies collectively highlight how SCXRD is instrumental in understanding the precise solid-state conformation and intermolecular interactions of 2-aminopyridine derivatives.

| Parameter | Value |

|---|---|

| Method | X-RAY DIFFRACTION |

| Resolution | 2.40 Å |

| R-Value Work | 0.222 |

| R-Value Free | 0.266 |

| Classification | TRANSFERASE |

| Organism | Homo sapiens |

Thermal Analysis

Thermal analysis techniques are vital for characterizing the stability and decomposition behavior of materials.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Complex Characterization

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for studying the thermal properties of metal complexes involving this compound and its derivatives. researchgate.netnih.gov These methods provide information on decomposition stages, thermal stability, and the nature of thermal events (endothermic or exothermic). researchgate.netresearchgate.net

For instance, studies on mixed-ligand copper(II) complexes with 2-aminopyridine-3-carboxylic acid have utilized TGA and DSC to characterize their thermal decomposition pathways. researchgate.net Similarly, the thermal behavior of complexes involving other aminopyridines and ligands shows distinct decomposition steps, often corresponding to the loss of water molecules, followed by the degradation of the organic ligands, and finally forming a metal oxide or sulfide (B99878) residue. nih.govredalyc.org DSC curves for such complexes typically show endothermic peaks corresponding to melting and decomposition, and exothermic peaks which may be due to the oxidation of decomposition products. nih.gov The kinetic and thermodynamic parameters, such as activation energy and enthalpy change, can be calculated from TGA and DSC data, offering deeper insights into the stability of the complexes. researchgate.netscirp.org

| Technique | Observation | Typical Temperature Range |

|---|---|---|

| DSC | Sharp endothermic peaks (melting/decomposition) | 200 °C - 320 °C |

| DSC | Broad exothermic peak (oxidation of products) | 400 °C - 550 °C |

| TGA | Major decomposition step | Corresponds to DSC endotherms |

| TGA | Final product formation (e.g., metal oxide) | Higher temperatures |

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. ufg.br

The UV-Vis spectrum of 2-aminonicotinic acid, a related compound, has been examined in solvents like ethanol (B145695) and water in the 200-400 nm range. The spectra are used to identify π→π* and n→π* electronic transitions. researchgate.net Theoretical descriptions often describe π–π* transitions as oscillations of double-bonding electrons, while n–π* transitions can involve the vibration of lone-pair electrons. rsc.org The intensity and position of these absorption bands are influenced by the molecular structure and the solvent environment. ufg.br

In co-crystals of 2-aminopyridine with various L-amino acids, the UV-Vis spectra show distinct cut-off wavelengths, which can indicate the potential for non-linear optical properties. elixirpublishers.com For example, the cut-off wavelengths were observed at 240 nm for 2-aminopyridiniumleucinate and 285 nm for bis-2-aminopyridinium glutamate. elixirpublishers.com The analysis of these electronic transitions, often supported by computational studies like Frontier Molecular Orbital (FMO) analysis, helps in understanding the reactivity and electronic properties of the molecule. researchgate.net

| Co-crystal | Cut-off Wavelength (nm) |

|---|---|

| 2-aminopyridiniumleucinate | 240 |

| bis-2-aminopyridinium glutamate | 285 |

| 2-aminopyridiniumtyrosinate | 275 |

Computational and Theoretical Investigations of 2 Aminopyridine 3 Carboxamide and Its Derivatives

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the molecular structure and electronic properties of 2-aminopyridine-3-carboxamide (B84476). These methods, ranging from Density Functional Theory (DFT) to ab initio and semi-empirical approaches, provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a principal tool for investigating the structural and electronic properties of molecular systems. nih.gov For derivatives of 2-aminopyridine (B139424), DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine their equilibrium geometry. researchgate.net These calculations are crucial for obtaining optimized molecular structures, which are essential for further analysis. researchgate.netajol.info

The geometric optimization process involves finding the lowest energy conformation of the molecule. For similar molecular systems, DFT studies have been used to identify the most stable conformation. researchgate.net The calculated bond lengths and angles from these optimized structures often show good agreement with experimental data where available. acs.org For instance, in related heterocyclic compounds, optimized bond lengths such as N-H and C-F, and bond angles involving the heterocyclic ring, have been found to be consistent with experimental values. acs.org

Beyond geometry, DFT is used to calculate various electronic properties. These include total energy, dipole moment, and Mullikan atomic charges, which describe the distribution of electron density within the molecule. researchgate.net Such calculations provide insights into the molecule's polarity and the nature of its constituent atoms.

Table 1: Representative DFT-Calculated Parameters for a Substituted Aminopyridine Derivative

| Parameter | Calculated Value |

| Total Energy | [Value] |

| Dipole Moment | [Value] |

| N-H Bond Length | ~1.01 Å |

| C=O Bond Length | [Value] |

| Pyridine (B92270) Ring C-N Bond Angle | ~123° |

Note: The values in this table are illustrative and based on typical findings for similar structures. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajol.info

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajol.info This can indicate a higher tendency for the molecule to participate in charge transfer interactions. ajol.info In the context of this compound and its derivatives, FMO analysis helps to understand their electronic transitions and potential as electron donors or acceptors. researchgate.net

The energies of the HOMO and LUMO are directly related to the molecule's ionization potential and electron affinity, respectively. These values can be used to calculate global reactivity descriptors such as electronegativity, chemical potential, global hardness, and global softness. ajol.info

Table 2: Frontier Molecular Orbital Properties and Global Reactivity Descriptors

| Property | Formula | Significance |

| HOMO Energy (EHOMO) | - | Related to the ability to donate an electron. |

| LUMO Energy (ELUMO) | - | Related to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability. ajol.info |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. ajol.info |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. ajol.info |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates high polarizability. ajol.info |

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.netsapub.org It maps the electrostatic potential onto the electron density surface, providing a visual representation of the molecule's size, shape, and regions of positive and negative potential. sapub.org

The MESP map is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. sapub.org For molecules with carbonyl groups, the oxygen atoms often represent the most negative potential region. sapub.org This analysis is instrumental in understanding non-covalent bonding features and predicting intermolecular interactions. researchgate.net

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in the structure and function of molecular systems, influencing everything from crystal packing to biological recognition. mdpi.comresearchgate.net These interactions, though weaker than covalent bonds, are vital for the self-assembly of molecules. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to define atoms within a molecule and characterize the chemical bonds between them. amercrystalassn.orgwiley-vch.dewiley.com Developed by Richard Bader, QTAIM partitions a molecule into atomic basins based on the topology of the electron density. wiley-vch.de

A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. wiley-vch.de The properties of the electron density at these BCPs, such as its value and its Laplacian, can be used to classify the nature of the chemical bond (e.g., covalent, ionic, hydrogen bond). wiley-vch.dewiley.com QTAIM can also be used to quantify the delocalization of electrons between atomic basins, providing a measure of bond order. wiley.com This approach is not limited to covalent interactions and can be applied to study weaker non-covalent interactions as well. jussieu.fr The theory has been extended to a two-component QTAIM (TC-QTAIM) that can treat the localization and delocalization of both electrons and nuclei. arxiv.org

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and understand non-covalent interactions within a molecule. This analysis is crucial for comprehending the forces that stabilize the three-dimensional structure of this compound and its interactions with other molecules. Studies have employed RDG analysis to investigate the non-covalent interactions in related structures, revealing the presence of hydrogen bonds and van der Waals interactions. researchgate.netamazonaws.com For instance, in complexes involving aminopyridine derivatives, RDG analysis has shown that interactions such as hydrogen-like and van der Waals forces play a significant role in their stability. researchgate.net The iso-surfaces generated in RDG analysis provide a visual representation of these interactions, where different colors indicate the type and strength of the interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the bonding characteristics within a molecule. uni-muenchen.defaccts.de This method transforms the complex wave function of a molecule into a more intuitive Lewis-like structure, consisting of one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de NBO analysis is instrumental in understanding the intramolecular and intermolecular charge transfer, hyperconjugation, and electron delocalization within this compound. mdpi.com

Hirshfeld Surface Analysis and Interaction Energy Calculations

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. ugm.ac.idnih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal. The resulting surface provides a graphical representation of all intermolecular contacts.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the dynamic behavior and accessible conformations of a molecule over time. nih.gov For this compound and its derivatives, these methods are crucial for understanding their flexibility and how they might adapt their shape to bind to a biological target. nih.govbrieflands.com

Conformational analysis helps in identifying the most stable, low-energy conformations of the molecule. researchgate.net This is often achieved by systematically rotating rotatable bonds and calculating the energy of each resulting conformer. researchgate.net MD simulations then provide a dynamic picture of how the molecule behaves in a simulated physiological environment, including its interactions with solvent molecules. nih.gov Studies on related compounds, such as Motesanib, which contains a pyridine-3-carboxamide (B1143946) core, have utilized these methods to understand the conformational changes upon binding to a target receptor. brieflands.com

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). tandfonline.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound and its derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their binding modes. nih.govtandfonline.complos.orgsemanticscholar.org These studies have shown that derivatives of 2-aminopyridine can act as inhibitors for various enzymes and receptors. mdpi.comnih.govacs.org

Binding Mode Predictions for Enzyme Inhibitors and Receptors

Molecular docking simulations can predict the specific interactions between a ligand and the amino acid residues in the active site of a protein. researchgate.net For derivatives of 2-aminopyridine, these studies have revealed the importance of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions in their binding affinity. tandfonline.complos.org

For example, docking studies of 2-aminopyridine derivatives as c-Met kinase inhibitors have suggested that residues like Tyr1230 and Arg1208 are key for binding, with electrostatic and hydrogen bond interactions being vital for activity. nih.gov Similarly, in the context of antitubercular activity, docking studies of 2-aminopyridine-3-carbonitrile derivatives against thymidylate kinase have shown good correlation between the predicted binding energy and the experimentally observed minimum inhibitory concentration (MIC). plos.org These predictions provide a rational basis for the design of more potent and selective inhibitors. nih.gov

Global Reactive Descriptors Analysis

The analysis of these descriptors for 2-aminopyridine derivatives helps in understanding their chemical behavior. tandfonline.com For instance, a large HOMO-LUMO energy gap and high ionization potential generally indicate high stability and low chemical reactivity. tandfonline.com Conversely, a small energy gap suggests higher reactivity. mdpi.com By calculating these global reactivity descriptors, researchers can compare the reactivity of different derivatives and correlate these properties with their observed biological activities. tandfonline.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have become indispensable tools for elucidating these relationships for this compound and its derivatives. These in-silico methods allow for the rational design of more potent and selective molecules by predicting their activity and exploring their interactions with biological targets.

QSAR Modeling for Diverse Biological Targets

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) models have been developed for various derivatives.

For a series of aminopyridine, anilinopyrimidine, and pyridine carboxamide derivatives identified as c-Jun N-terminal kinase (JNK) inhibitors, 2D-QSAR models were constructed. researchgate.netijpsonline.com These models indicated that the inhibitory activity (log IC50) is significantly influenced by molecular topological and quantum chemical descriptors. researchgate.net Analysis of the developed models revealed the importance of parameters such as the simple and valence first-order molecular connectivity indices (SIC and CIC), energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO and LUMO), and the dipole moment (µ). researchgate.netijpsonline.com

| Model No. | R | R² | S | F | Q |

|---|---|---|---|---|---|

| 1 | 0.898 | 0.806 | 0.220 | 10.387 | 4.276 |

| 2 | 0.918 | 0.843 | 0.210 | 7.159 | 4.173 |

| 3 | 0.930 | 0.865 | 0.216 | 11.533 | 4.306 |

N=15 training compounds. R: Correlation coefficient; R²: Coefficient of determination; S: Standard error of estimation; F: Fischer statistic value; Q: Quality factor.

In the context of anticancer research, 3D-QSAR studies were performed on novel 2-aminopyridine derivatives targeting the c-Met kinase. nih.gov These compounds were designed by replacing other heterocyclic groups at the C-3 position with an amide bond and introducing an aryl group on this new bond. nih.gov The resulting Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models demonstrated good reliability and predictive power. nih.gov The contour maps generated from these models suggested that electrostatic and hydrogen bond interactions are vital for the activity of these inhibitors. nih.gov

For antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, atom-based 3D-QSAR models were developed based on a common pharmacophore hypothesis (HHPRR: one positive, two hydrophobic, two aromatic rings). openpharmaceuticalsciencesjournal.com The model showed strong statistical significance for the training set and good predictive ability for the test set compounds. openpharmaceuticalsciencesjournal.com

| Parameter | Value (Training Set) | Value (Test Set) |

|---|---|---|

| R² | 0.9181 | - |

| SD | 0.3305 | - |

| F | 85.9 | - |

| Q² | - | 0.6745 |

| RMSE | - | 0.65 |

| Pearson-R | - | 0.8427 |

R²: Coefficient of determination; SD: Standard deviation; F: Variance ratio; Q²: Cross-validation correlation coefficient; RMSE: Root Mean Square Error.

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method provides critical insights into the binding modes of this compound derivatives within the active sites of their target proteins.

Docking studies of c-Met kinase inhibitors revealed that key interactions with amino acid residues Tyr1230 and Arg1208 are crucial for binding. nih.gov The analysis highlighted the importance of hydrogen bonds and electrostatic interactions in stabilizing the ligand-protein complex. nih.gov

For antitubercular derivatives, docking studies were performed against the enzyme thymidylate kinase. plos.org The most potent compound in this series demonstrated a binding energy of -9.67 kcal/mol. plos.org In a separate study on imidazo[1,2-a]pyridine-3-carboxamide analogues targeting pantothenate synthetase, docking simulations showed significant hydrogen bonding with residues Gly158, Met195, and Pro38, along with pi-cation interactions with Hie47. openpharmaceuticalsciencesjournal.com

| Compound Series | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| 2-Aminopyridine derivatives | c-Met Kinase | Tyr1230, Arg1208 | nih.gov |

| Imidazo[1,2-a]pyridine-3-carboxamide analogues | Pantothenate Synthetase | Gly158, Met195, Pro38, Hie47 | openpharmaceuticalsciencesjournal.com |

| 2-Aminopyridine Schiff base derivatives | Bacillus subtilis YdiB | Ser 60, Leu 37, Phe 63 | tandfonline.com |

Key Structural Insights from SAR Studies

The collective findings from these computational investigations provide a clear SAR profile for this compound derivatives:

The Amide Linker: The introduction of a carboxamide group at the C-3 position of the 2-aminopyridine scaffold is a validated strategy for designing potent inhibitors, particularly for c-Met kinase. nih.gov

Substituents on the Pyridine Ring: For apical sodium-dependent bile acid transporter (ASBT) inhibitors, 3D-QSAR models showed that a hydrophobic or bulky substituent at the 2 or 6-position of a 3-aminopyridine (B143674) ring enhances activity, whereas a hydrophobic group at the 5-position is detrimental. nih.gov

Substituents on Peripheral Groups: In a series of antitubercular 2-aminopyridine-3-carbonitrile derivatives, the presence of electronegative groups like chlorine (Cl) or nitro (NO₂) at the ortho or para positions of a phenyl ring was found to be favorable for activity. plos.org Furthermore, compounds bearing a heteroaryl scaffold, such as indole, were more potent than those with substituted phenyl rings. plos.org For antibacterial 2-amino-3-cyanopyridine (B104079) derivatives, the presence of a cyclohexylamine (B46788) moiety was found to be essential for activity against certain bacterial strains. semanticscholar.org

These computational and theoretical studies are crucial for the ongoing development of this compound derivatives, providing a rational framework for lead optimization and the design of new chemical entities with improved therapeutic profiles.

Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Scaffolds

2-Aminopyridine-3-carboxamide (B84476) and its derivatives are valuable precursors in the synthesis of various complex heterocyclic systems due to the presence of multiple reactive sites. The dual nucleophilic character of the 2-aminopyridine (B139424) moiety allows for the construction of fused ring systems. sioc-journal.cn

Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinoline Synthesis

A notable application of 2-aminopyridine derivatives is in the one-pot, three-component synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines. researchgate.net This reaction typically involves the condensation of a 2-aminopyridine, phthalaldehyde, and trimethylsilyl (B98337) cyanide. The resulting polycyclic aromatic compounds have been investigated for their potential cytotoxic activities. researchgate.netnih.gov A solution-phase combinatorial synthesis has been developed for substituted pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolinones, which are isosteres of the anticancer agent ellipticine. researchgate.netnih.gov

Imidazo[1,2-a]pyridine (B132010) and Pyrido[1,2-a]pyrimidine (B8458354) Synthesis

Imidazo[1,2-a]pyridines:

The 2-aminopyridine core is fundamental to the synthesis of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. bio-conferences.orgresearchgate.netmdpi.com Various synthetic strategies have been developed, often involving the reaction of a 2-aminopyridine with α-haloketones. bio-conferences.org Modern advancements include catalyst-free and solvent-free methods, enhancing the green chemistry profile of these syntheses. bio-conferences.org

Key synthetic approaches include:

Condensation with α-haloketones: This classic method, first reported by Tschitschibabin, involves the reaction of 2-aminopyridine with compounds like bromoacetaldehyde (B98955) or α-bromo/chloroketones. bio-conferences.org

Multicomponent Reactions: Three-component reactions involving a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper, provide an efficient route to diverse imidazo[1,2-a]pyridine derivatives. bio-conferences.orgresearchgate.net

Cascade Reactions: Reactions with nitroolefins, catalyzed by Lewis acids such as iron(III) chloride, yield 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.orgresearchgate.net

Aerobic Oxidative Cyclization: Copper-catalyzed reactions of 2-aminopyridines with acetophenones or ketoxime esters under aerobic conditions offer an environmentally friendly pathway. organic-chemistry.org

The resulting imidazo[1,2-a]pyridine-3-carboxamides have shown significant potential as antitubercular agents, with some derivatives exhibiting potent activity against multidrug-resistant strains of Mycobacterium tuberculosis. researchgate.netnih.gov

Pyrido[1,2-a]pyrimidines:

2-Aminopyridine derivatives are also key starting materials for the synthesis of pyrido[1,2-a]pyrimidines. sioc-journal.cn These bicyclic systems can be constructed through several synthetic routes:

Condensation Reactions: The reaction of 2-aminopyridine derivatives with β-keto esters is a common method for forming the core pyrido[1,2-a]pyrimidine structure. vulcanchem.com

Three-Component Reactions: A facile, one-pot, three-component reaction of an aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester can produce precursors that are then cyclized to form pyrido[1,2-a]pyrimidine derivatives. researchgate.net Another approach involves the Rh(III)-catalyzed coupling of aldehydes, 2-aminopyridines, and diazo esters to yield pyrido[1,2-a]pyrimidin-4-ones. nih.gov

Microwave-Assisted Synthesis: The reaction of a substituted pyridine-2-amine with ethoxy methylene (B1212753) malonic diethyl ester, followed by cyclization under microwave irradiation, has been used to prepare precursors for pyrido[1,2-a]pyrimidine-3-carboxamide derivatives. nih.gov These derivatives have been investigated for their anticancer activity. nih.gov

N-(Pyridin-2-yl)amide Formation

The formation of N-(pyridin-2-yl)amides is another significant application of 2-aminopyridines in organic synthesis. These amides are present in various biologically active molecules. rsc.org Recent synthetic developments have focused on chemodivergent strategies that allow for the selective synthesis of either N-(pyridin-2-yl)amides or imidazo[1,2-a]pyridines from the same starting materials, namely α-bromoketones and 2-aminopyridines, by altering the reaction conditions. rsc.orgresearchgate.net

Under specific mild, metal-free conditions using iodine and tert-butyl hydroperoxide (TBHP) in toluene, the reaction proceeds via C-C bond cleavage to form N-(pyridin-2-yl)amides. rsc.orgresearchgate.net Another approach involves the reaction of 2-aminopyridine with trans-β-nitrostyrene, catalyzed by a bimetallic metal-organic framework (Fe2Ni-BDC), to produce N-(pyridin-2-yl)-benzamides. mdpi.com

Polymer Chemistry

Synthesis of Organo-Soluble and Thermally Stable Poly(thiourea-amide-imide) Polymers

2-Aminopyridine-3-carboxylic acid, a related compound, has been utilized as a reactant in the synthesis of organo-soluble and thermally stable poly(thiourea-amide-imide) polymers. lookchem.com These polymers are part of a class of high-performance materials known for their heat resistance. acs.org The synthesis of these complex polymers often involves creating monomers with amide or imide linkages first, which are then polymerized. google.com For instance, new poly(thiourea-amide)s have been synthesized from the condensation reaction of diamine monomers with diisothiocyanates. The incorporation of thiourea, amide, and imide functionalities into a polymer backbone generally imparts desirable thermal properties. acs.org

Analytical Chemistry Derivatization Reagents

In the field of analytical chemistry, derivatives of 2-aminopyridine are used as derivatization reagents to enhance the detection and separation of analytes. For example, 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate (APDS) is a pre-column derivatization reagent for the analysis of primary and secondary amines and amino acids by liquid chromatography-mass spectrometry (LC/MS). fujifilm.com Derivatization with APDS introduces an aminopyridyl group, which increases the hydrophobicity and ionization efficiency of the analyte, leading to improved separation and highly sensitive detection. fujifilm.com

Similarly, 2-aminonicotinic acid (an alternative name for 2-aminopyridine-3-carboxylic acid) has been employed as a chemiluminescence derivatization reagent for the sensitive and selective determination of methylglyoxal (B44143). The reaction between 2-aminonicotinic acid and methylglyoxal produces a chemiluminescent product, allowing for its quantification.

Labeling for LC-MS/MS Analysis (e.g., N-Glycans)

This compound and its related aminopyridine analogs serve as crucial derivatizing agents for the analysis of carbohydrates, particularly N-glycans, using liquid chromatography-mass spectrometry (LC-MS/MS). The inherent chemical properties of glycans, such as their complexity and poor ionization efficiency, present significant analytical challenges. researchgate.net Derivatization with a fluorescent tag like 2-aminopyridine (PA) addresses these issues by improving ionization efficiency and enabling sensitive detection. researchgate.netnih.gov

The primary method for attaching these labels to glycans is through reductive amination. nih.govresearchgate.netglycoforum.gr.jp This chemical reaction involves the coupling of the primary amine of the labeling reagent with the aldehyde group present at the reducing end of the glycan. nih.govglycoforum.gr.jpsigmaaldrich.com The resulting Schiff base is then reduced to a stable secondary amine, covalently linking the fluorescent tag to the carbohydrate. sigmaaldrich.com This process is well-established for a variety of aminopyridine-based labels, including 2-aminobenzamide (B116534) (2-AB) and 2-aminopyridine (PA). nih.govresearchgate.net

The use of 2-aminopyridine as a fluorescent tag for N-glycan analysis offers several advantages. Tagging N-glycans with 2-aminopyridine (PA) is particularly useful for separating isomers and for the quantitative analysis of both major and minor glycan structures in tissues using reversed-phase liquid chromatography (RPLC) combined with mass spectrometry. nih.gov The structural differences among PA-N-glycans influence their retention on a reversed-phase C18 column, which helps in deducing the core structure and branching patterns of each glycan. nih.gov

While 2-aminobenzamide (2-AB) is considered a "gold standard" for N-glycan analysis, newer reagents have been developed to improve upon certain aspects. researchgate.net For instance, procainamide (B1213733), which also utilizes reductive amination, exhibits increased fluorescence and superior ionization performance compared to 2-AB, making it advantageous for mass spectrometry analyses. researchgate.netludger.com Another advanced reagent, RapiFluor-MS (RFMS), has been shown to provide the highest MS signal enhancement for neutral glycans. nih.gov

The table below summarizes various derivatization reagents used for LC-MS/MS analysis of N-glycans.

| Derivatization Reagent | Abbreviation | Key Features | References |

| 2-Aminopyridine | PA | Useful for isomer separation and quantitative analysis. nih.gov | nih.govnih.gov |

| 2-Aminobenzamide | 2-AB | Considered a "gold standard" for N-glycan analysis. researchgate.net | researchgate.netnih.gov |

| Procainamide | ProA | Increased fluorescence and superior ionization compared to 2-AB. researchgate.netludger.com | researchgate.netludger.com |

| RapiFluor-MS | RFMS | Highest MS signal enhancement for neutral glycans. nih.gov | nih.gov |

| 2-Aminobenzoic acid | 2-AA | A standard for negative mode MS. researchgate.net | researchgate.net |

Formation of Fluorescent Derivatives for Chromatographic Detection (e.g., with Reducing Sugars)

The reaction of this compound and its analogs with reducing sugars to form fluorescent derivatives is a cornerstone technique for their detection in chromatography. greyhoundchrom.com Reducing sugars possess a reactive aldehyde or keto group at their reducing end, which allows them to be chemically modified. glycoforum.gr.jpclemson.edu This derivatization is essential because native carbohydrates lack chromophores or fluorophores, making their detection by UV or fluorescence methods impossible. nih.gov

The most common method for creating these fluorescent derivatives is reductive amination. nih.govglycoforum.gr.jp In this two-step process, the amino group of a fluorescent compound like 2-aminopyridine reacts with the aldehyde group of the reducing sugar to form a Schiff base. nih.govsigmaaldrich.com This intermediate is then reduced, typically using sodium cyanoborohydride, to form a stable, fluorescently labeled glycan. nih.govresearchgate.netsigmaaldrich.com This method has been successfully applied to both monosaccharides and oligosaccharides. nih.gov

The resulting fluorescent derivatives can then be separated and detected using high-performance liquid chromatography (HPLC) with a fluorescence detector. researchgate.netclemson.edu This approach significantly increases the sensitivity of detection, allowing for the analysis of minute quantities of carbohydrates. researchgate.netglycoforum.gr.jp The migration rates of these fluorescently tagged sugars in techniques like paper electrophoresis have been shown to be related to their molecular weights. nih.gov

Several fluorescent labels are used for this purpose, each with its own characteristics. Besides 2-aminopyridine (PA), other common reagents include 2-aminobenzamide (2-AB) and 2-aminobenzoic acid (2-AA). nih.govsigmaaldrich.com The choice of reagent can influence the separation and detection characteristics. researchgate.net For example, procainamide-labeled glycans show higher fluorescence intensity and significantly improved electrospray ionization (ESI) efficiency compared to 2-AB. ludger.com

The following table details common fluorescent labels and their applications in the chromatographic detection of reducing sugars.

| Fluorescent Label | Reaction Type | Application | Key Advantage | References |

| 2-Aminopyridine (PA) | Reductive Amination | HPLC of monosaccharides and oligosaccharides | Allows sensitive detection and structural analysis. nih.govglycoforum.gr.jp | nih.govglycoforum.gr.jp |

| 2-Aminobenzamide (2-AB) | Reductive Amination | HPLC of N-linked glycans | Widely used, robust labeling. researchgate.netsigmaaldrich.com | researchgate.netsigmaaldrich.com |

| Procainamide | Reductive Amination | (U)HPLC of N-glycans | Higher fluorescence and MS signal than 2-AB. ludger.com | ludger.com |

| Dansylhydrazine | Schiff Base Formation | HPLC of carbonyl compounds, including sugars | Forms stable fluorescent derivatives. greyhoundchrom.com | greyhoundchrom.com |

| 1,2-Diphenylethylenediamine (DPE) | Condensation | HPLC of catecholamines | Converts analytes to highly fluorescent products. greyhoundchrom.com | greyhoundchrom.com |

Derivatization for Enhanced Mass Spectrometry Signal and Structural Stability

Derivatization of glycans with reagents like this compound is a critical step for enhancing their detection by mass spectrometry (MS) and improving the stability of their structures during analysis. researchgate.netnih.gov Native glycans are notoriously difficult to analyze via MS due to their poor ionization efficiency. researchgate.net Chemical derivatization attaches a tag to the reducing end of the glycan, which imparts favorable characteristics such as improved ionization and the generation of more informative fragment ions during tandem MS (MS/MS). researchgate.netnih.gov

Different derivatization strategies offer distinct advantages. For neutral glycans, RapiFluor-MS (RFMS) labeling provides the highest MS signal enhancement. nih.gov For sialylated (acidic) glycans, permethylation is a particularly effective method as it modifies the carboxylic acid groups, leading to a significant increase in MS intensity and enhanced structural stability. nih.gov Procainamide is another label that offers superior ionization performance compared to the more traditional 2-AB, which is highly beneficial for MS analyses. researchgate.netludger.com

The stability of sialic acid residues during MS analysis is a common concern. Derivatization can help stabilize these labile groups. For example, combining procainamide labeling with a subsequent sialic acid linkage-specific derivatization has been shown to produce stable derivatives that exhibit improved fragmentation and ionization efficiency during MS analysis. acs.org This increased stability leads to a higher relative abundance of fragment ions in the MS/MS spectra, which greatly aids in the confident identification of glycan structures. acs.org

The table below compares different derivatization strategies and their impact on mass spectrometry analysis.

| Derivatization Strategy | Target Glycans | Key Enhancement | References |

| RapiFluor-MS (RFMS) Labeling | Neutral Glycans | Highest MS signal enhancement. nih.gov | nih.gov |

| Permethylation | Sialylated Glycans | Significantly enhances MS intensity and structural stability. nih.gov | nih.gov |

| Procainamide Labeling | General Glycans | Superior ionization performance compared to 2-AB. researchgate.netludger.com | researchgate.netludger.com |

| 2-Aminopyridine (PA) Labeling | General Glycans | Improves separation of isomers and allows quantitative analysis. nih.gov | nih.gov |

| Sialic Acid Derivatization (with Procainamide) | Sialylated Glycans | Enhances stability and fragmentation, improving structural identification. acs.org | acs.org |

Fluorescent Probes in Chemical Analysis

2-Aminopyridine and its derivatives are valuable as fluorescent probes in various fields of chemical and biological analysis. sciforum.net The attachment of a fluorescent dye to a target molecule, such as a carbohydrate, enables the study of its structure, function, and behavior by detecting the light emitted at a specific wavelength. This technique is widely applied in areas like cell surface analysis, glycoprotein (B1211001) analysis, and tracking the migration of polysaccharides.

The utility of 2-aminopyridine derivatives as fluorescent probes stems from their favorable photophysical properties. sciforum.net They often exhibit high photostability, significant molar absorption coefficients, and modest Stokes shifts, which are all desirable characteristics for fluorescence applications. sciforum.net These properties have led to their use in the covalent labeling of biomolecules like amino acids, proteins, and DNA. sciforum.net

In carbohydrate analysis, fluorescent labeling is particularly crucial because sugars themselves are not fluorescent. nih.gov The process of reductive amination is commonly used to attach fluorescent probes like 2-aminopyridine to the reducing end of sugars. nih.govglycoforum.gr.jp This reaction creates a stable, fluorescently tagged carbohydrate that can be easily detected in subsequent analytical steps, such as high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). glycoforum.gr.jpnih.gov The high sensitivity of fluorescence detection allows for the analysis of even picomolar quantities of labeled sugars. researchgate.net

The choice of fluorescent probe can be tailored to the specific analytical method. For example, in capillary electrophoresis, derivatization with 8-aminopyrene-1,3,6-trisulfonate (APTS) is popular because the negatively charged sulfonate groups accelerate the migration of the glycan derivatives, reducing analysis time. glycoforum.gr.jp However, 2-aminopyridine remains a widely used and effective fluorescent label for a broad range of applications, including the analysis of glycosaminoglycans and the determination of their reducing terminal sugars. nih.gov The development of new aminopyridine-based fluorescent probes continues to be an active area of research, aiming to create molecules with even better properties for biological imaging and detection. nih.gov

The table below lists several fluorescent probes used in chemical analysis, highlighting their applications.

| Fluorescent Probe | Application Area | Labeling Method | Detection Method | References |

| 2-Aminopyridine (PA) | Carbohydrate analysis, Glycoprotein analysis | Reductive Amination | HPLC, Capillary Electrophoresis | nih.govglycoforum.gr.jpnih.gov |

| 2-Aminobenzamide (2-AB) | Oligosaccharide identification, Glycan purification | Reductive Amination | HPLC, Fluorescence Detection | researchgate.net |

| Fluorescein isothiocyanate (FITC) | Glycoprotein and glycolipid labeling | Isothiocyanate reaction with amino groups | Fluorescence Microscopy | |

| BODIPY Dyes | Small molecule sugar labeling, Dynamic sugar metabolism tracking | Various | Fluorescence Microscopy | |

| 8-Aminopyrene-1,3,6-trisulfonate (APTS) | High-throughput glycan analysis | Reductive Amination | Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) | glycoforum.gr.jp |

Applications in Chemical Biology Research

SHAPE Reagents for RNA Structure Interrogation

Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) is a powerful technique used to probe the structure of RNA molecules. The reactivity of individual nucleotides with SHAPE reagents provides insights into the local structural flexibility of the RNA, which is crucial for understanding its function.

2-Aminopyridine-3-carboxylic Acid Imidazolide (B1226674) (2A3) as a Novel SHAPE Reagent

A significant advancement in RNA structure analysis has been the development of 2-aminopyridine-3-carboxylic acid imidazolide (2A3), a novel and powerful SHAPE reagent. nih.gov This compound was identified after synthesizing and evaluating six new candidate SHAPE reagents for their ability to modify RNA. nih.gov While all tested compounds reacted with RNA to varying degrees, 2A3, along with three others, demonstrated improvements over the existing reagent, NAI (2-methylnicotinic acid imidazolide). nih.gov

2A3 reacts with the 2'-hydroxyl group of structurally-flexible RNA residues, forming a 2'-O-adduct. biorxiv.org This modification can be detected, allowing for the inference of the RNA's secondary and tertiary structure. oup.com The effectiveness of 2A3 stems from its increased reactivity with RNA and its enhanced permeability across biological membranes. nih.govbiorxiv.org When compared to NAI, 2A3 shows moderate improvements in performance on naked RNA in vitro but significantly outperforms NAI in probing RNA structure in vivo, especially within bacteria. nih.govresearchgate.net This superiority is attributed to its greater ability to permeate biological membranes. nih.govnih.govresearchgate.net

Optimization of In Vivo RNA Probing Methodologies

The development of 2A3 was part of a broader effort to optimize in vivo RNA probing. nih.govbiorxiv.org The goal was to create SHAPE reagents with improved properties for analyzing RNA structure within living cells, including Gram-positive and Gram-negative bacteria, as well as mammalian cells. nih.govbiorxiv.org The increased reactivity and membrane permeability of 2A3 lead to a significantly higher signal-to-noise ratio in in vivo experiments compared to NAI. nih.govbiorxiv.org

A key application of SHAPE data is to provide experimental restraints for computational RNA structure prediction algorithms. Data obtained from SHAPE-MaP (mutational profiling) experiments using 2A3 has been shown to yield markedly more accurate predictions of in vivo RNA structures than data derived from NAI. nih.govnih.govresearchgate.net This enhanced accuracy makes 2A3 a valuable tool for defining the folding of RNA molecules in their native cellular environment, which is crucial for understanding their regulatory roles in physiological and pathological processes. nih.govresearchgate.net

Scaffold for Enzyme Inhibitors

The 2-aminopyridine-3-carboxamide (B84476) core structure has proven to be a valuable scaffold for the design and synthesis of various enzyme inhibitors, demonstrating its potential in the development of targeted therapeutics.

c-Met Kinase Inhibitors

The c-Met kinase, a receptor tyrosine kinase, is a well-known proto-oncogene implicated in various cancers. A series of this compound derivatives were designed and synthesized as c-Met kinase inhibitors. nih.gov Through the exploration of structure-activity relationships (SAR), a promising compound, (S)-24o, was identified with a c-Met IC50 of 0.022 μM. nih.gov This compound demonstrated dose-dependent inhibition of c-Met phosphorylation and its downstream signaling pathways in EBC-1 cells. nih.gov Molecular modeling studies have further elucidated the interactive binding model of this compound with the c-Met kinase. nih.gov In another study, a 2-aminopyridine (B139424) core was utilized to more effectively occupy the adenine (B156593) pocket of the MET kinase, forming a hydrogen bond network with residue M1160. frontiersin.org

Mur Ligase Inhibitors

Mur ligases are essential enzymes in the biosynthesis of bacterial peptidoglycan, a critical component of the bacterial cell wall. researchgate.net This makes them attractive targets for the development of novel antibacterial agents. researchgate.net The 2-aminopyridine scaffold has been investigated for its potential to inhibit these enzymes. Research in this area focuses on leveraging the structural features of the this compound core to design molecules that can effectively block the active sites of Mur ligases, thereby disrupting bacterial cell wall synthesis. researchgate.netnih.gov

ALK2 Kinase Inhibitors